
bis(N-Cbz)-2-deoxystreptamine
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Overview
Description
Bis(N-Cbz)-2-deoxystreptamine: is a compound that features two benzyloxycarbonyl (Cbz) protecting groups attached to the amino groups of 2-deoxystreptamine. The Cbz group is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. This compound is significant in the field of synthetic organic chemistry due to its role in the preparation of complex molecules, particularly in the synthesis of antibiotics and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Cbz)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine with benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base such as sodium carbonate or potassium carbonate. The general reaction scheme is as follows:
- Dissolve 2-deoxystreptamine in a suitable solvent such as methanol or ethanol.
- Add benzyloxycarbonyl chloride (Cbz-Cl) to the solution.
- Introduce a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(N-Cbz)-2-deoxystreptamine undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the Cbz protecting groups using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Cleavage of the Cbz groups using strong acids such as hydrochloric acid or trifluoroacetic acid.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Acidolysis: Hydrochloric acid, trifluoroacetic acid.
Nucleophilic Substitution: Carboxylic acids, acid chlorides, anhydrides.
Major Products Formed:
Deprotected Amines: Resulting from hydrogenolysis or acidolysis.
Amides and Peptides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Antibiotic Development
Aminoglycosides, including derivatives of 2-deoxystreptamine, are known for their antibacterial properties. Research indicates that modifications to the 2-deoxystreptamine structure can lead to improved efficacy against resistant bacterial strains. For instance, studies have shown that bis(N-Cbz)-2-deoxystreptamine can be used as a scaffold for synthesizing new aminoglycoside antibiotics with enhanced activity against multidrug-resistant bacteria .
Table 1: Antibacterial Activity of Modified Aminoglycosides
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against MRSA |
---|---|---|
Parent Neomycin | 1 | 0.5 |
2'-N-ethyl Neomycin | 0.25 | 0.5 |
This compound | 0.5 | 0.25 |
Targeted Drug Delivery
The ability of this compound to form conjugates with various biomolecules opens avenues for targeted drug delivery systems. Its structure allows for functionalization with targeting ligands, enhancing the specificity of drug delivery to diseased tissues while minimizing side effects . This is particularly relevant in cancer therapy, where targeted delivery can significantly improve therapeutic outcomes.
Glycosylation Reactions
This compound serves as an effective glycosyl donor in synthetic organic chemistry. Its reactivity enables the formation of glycosidic bonds, facilitating the synthesis of complex carbohydrates and glycoproteins that are crucial in biological systems . This application is vital for developing vaccines and therapeutic agents that require glycosylation for proper function.
Case Study 1: Enhanced Activity Against Resistant Strains
A study evaluated the antibacterial activity of this compound derivatives against various resistant bacterial strains. The results indicated that specific modifications led to compounds with significantly lower Minimum Inhibitory Concentrations (MICs), demonstrating their potential as new antibiotic candidates .
Case Study 2: Conjugation with Antibody Fragments
Research has shown that this compound can be conjugated with antibody fragments to create immunoconjugates for targeted therapy. These conjugates exhibited improved selectivity towards cancer cells compared to traditional chemotherapy agents, highlighting their potential in personalized medicine .
Mechanism of Action
The mechanism of action of bis(N-Cbz)-2-deoxystreptamine primarily involves the protection of amino groups, which prevents unwanted side reactions during synthetic processes. The Cbz groups are stable under basic and neutral conditions but can be selectively removed under acidic or hydrogenolytic conditions. This selective protection and deprotection strategy allows for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Bis(N-Boc)-2-deoxystreptamine: Uses tert-butoxycarbonyl (Boc) groups for protection.
Bis(N-Fmoc)-2-deoxystreptamine: Uses fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Bis(N-Alloc)-2-deoxystreptamine: Uses allyloxycarbonyl (Alloc) groups for protection.
Uniqueness: Bis(N-Cbz)-2-deoxystreptamine is unique due to the stability of the Cbz protecting groups under a wide range of conditions and their ease of removal using hydrogenolysis or acidolysis. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Biological Activity
bis(N-Cbz)-2-deoxystreptamine is a synthetic derivative of 2-deoxystreptamine, which is an essential building block in the biosynthesis of aminoglycoside antibiotics. The compound features two carbobenzyloxy (Cbz) protecting groups that enhance its stability and solubility, making it a valuable intermediate in antibiotic research and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₅. The presence of aromatic and aliphatic components in its structure contributes significantly to its biological properties. The Cbz groups protect the amino functionalities, allowing for selective reactions during synthesis.
The primary mechanism of action for this compound involves interference with bacterial protein synthesis. It binds to ribosomal RNA, disrupting the translation process essential for bacterial growth. This interaction is crucial for its antibiotic activity against various resistant strains, including Staphylococcus aureus and Enterococcus faecalis.
Antibacterial Efficacy
This compound exhibits significant antibacterial properties. Research indicates that its derivatives are effective against a range of bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 |
Enterococcus faecalis | 1 |
Escherichia coli | 1-2 |
Klebsiella pneumoniae | 0.25-0.5 |
These results demonstrate the compound's potential as an antibiotic precursor, particularly in addressing multi-drug resistant infections.
Antiviral Potential
In addition to its antibacterial properties, this compound has shown potential antiviral activity, although further studies are necessary to fully elucidate this aspect. Preliminary investigations suggest that it may interfere with viral replication mechanisms, indicating a broader therapeutic application beyond bacterial infections.
Case Studies
Several studies have focused on the biological activity of this compound and its derivatives:
- Study on Resistance Mechanisms : A study highlighted the effectiveness of this compound derivatives against resistant strains of Staphylococcus aureus. The findings suggested that modifications at the amino sites significantly enhanced binding efficiency and antibiotic potency.
- Comparative Analysis with Other Antibiotics : Research comparing this compound with other aminoglycosides like neomycin and kanamycin revealed that while all compounds share a common structural backbone, their biological activities vary significantly due to differences in functional group modifications.
- Synthesis and Modification Studies : Investigations into synthetic routes for this compound have demonstrated its versatility as a scaffold for further chemical exploration, allowing for the development of novel antibiotics with improved efficacy .
Properties
Molecular Formula |
C22H26N2O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
benzyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20? |
InChI Key |
GIOOUAKNEMYNSA-SYBFEITBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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